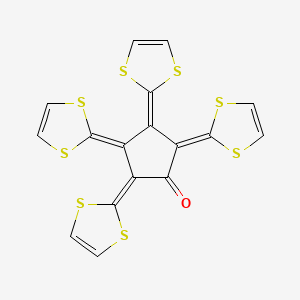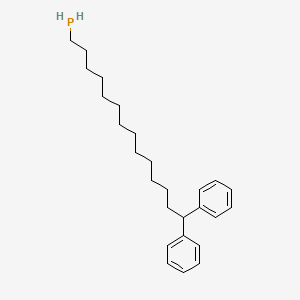
(14,14-Diphenyltetradecyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14,14-Diphenyltetradecyl)phosphane is an organophosphorus compound characterized by the presence of a phosphine group attached to a long alkyl chain with phenyl groups at the terminal positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (14,14-Diphenyltetradecyl)phosphane typically involves the reaction of a halogenated precursor with a phosphine reagent. One common method is the reaction of 14,14-diphenyltetradecyl chloride with a phosphine source such as triphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the phosphine bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: (14,14-Diphenyltetradecyl)phosphane undergoes various chemical reactions, including:
Substitution: The phosphine group can participate in substitution reactions, where it replaces other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Phenylsilane and other silane-based reducing agents are frequently used.
Substitution: Reactions often involve halogenated precursors and organometallic reagents.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regeneration of the parent phosphine compound.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(14,14-Diphenyltetradecyl)phosphane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (14,14-Diphenyltetradecyl)phosphane involves its ability to interact with various molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze chemical reactions. Additionally, the compound can undergo redox reactions, influencing the activity of enzymes and other biological molecules .
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties but a different structural framework.
Phosphine oxides: Oxidized derivatives of phosphines that are more stable and used as intermediates in synthesis.
Phosphine sulfides: Pentavalent derivatives of phosphines used as synthetic intermediates and in various applications.
Uniqueness: (14,14-Diphenyltetradecyl)phosphane is unique due to its long alkyl chain and terminal phenyl groups, which provide distinct steric and electronic properties. These features make it particularly useful in applications requiring specific coordination environments and stability .
Propiedades
Número CAS |
114768-07-9 |
|---|---|
Fórmula molecular |
C26H39P |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
14,14-diphenyltetradecylphosphane |
InChI |
InChI=1S/C26H39P/c27-23-17-9-7-5-3-1-2-4-6-8-16-22-26(24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21,26H,1-9,16-17,22-23,27H2 |
Clave InChI |
DCXIDFQPBJYUBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCCCCCCCCCCCP)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
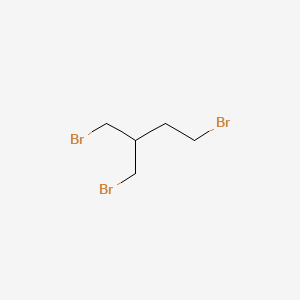
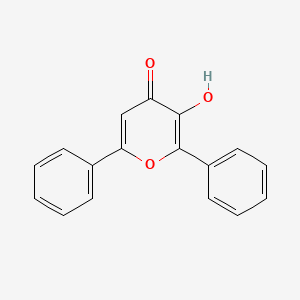
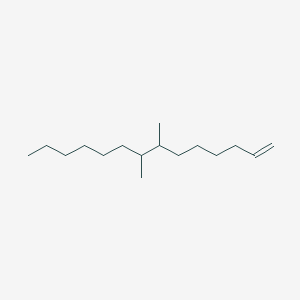
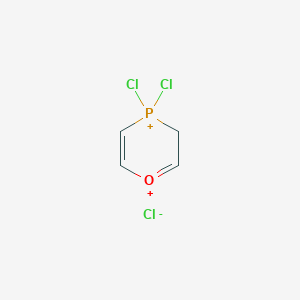
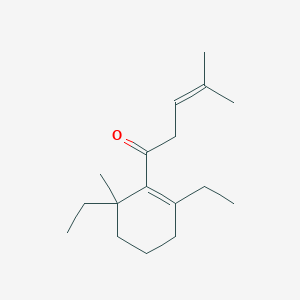
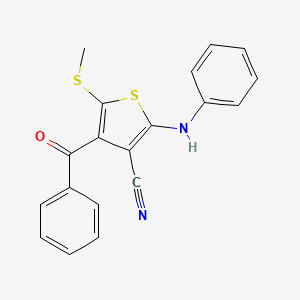
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
